molecular formula C14H8BrF5O B14087470 2-(5-Bromo-2-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(5-Bromo-2-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B14087470
M. Wt: 367.11 g/mol
InChI Key: ILQNAJZANPANOG-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a synthetic organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of bromine, methyl, difluoro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Bromination: Introduction of the bromine atom to the phenol derivative.

    Methylation: Addition of a methyl group to the brominated phenol.

    Fluorination: Introduction of difluoro and trifluoromethyl groups to the benzene ring.

    Ether Formation: Coupling of the brominated, methylated, and fluorinated benzene with a phenol derivative to form the ether linkage.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production would depend on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The phenoxy group can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved would vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
  • 2-(5-Bromo-2-ethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
  • 2-(5-Bromo-2-methyl-phenoxy)-1,3-difluoro-4-(trifluoromethyl)benzene

Uniqueness

The uniqueness of 2-(5-Bromo-2-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene lies in its specific combination of substituents, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C14H8BrF5O

Molecular Weight

367.11 g/mol

IUPAC Name

2-(5-bromo-2-methylphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8BrF5O/c1-7-2-3-9(15)6-12(7)21-13-10(16)4-8(5-11(13)17)14(18,19)20/h2-6H,1H3

InChI Key

ILQNAJZANPANOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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